molecular formula C5H9ClO3 B6612776 3-methoxypropyl carbonochloridate CAS No. 77662-87-4

3-methoxypropyl carbonochloridate

Cat. No.: B6612776
CAS No.: 77662-87-4
M. Wt: 152.57 g/mol
InChI Key: DKFBQIPYPIZKBF-UHFFFAOYSA-N
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Description

3-Methoxypropyl carbonochloridate (C₅H₉ClO₃) is a reactive organochlorine compound characterized by a carbonochloridate (-O-CO-Cl) functional group attached to a 3-methoxypropyl chain. This compound is primarily used as an intermediate in organic synthesis, particularly for introducing methoxypropyl carbamate or carbonate groups into target molecules. Its high electrophilicity makes it valuable in coupling reactions, though it requires careful handling due to its reactivity with nucleophiles (e.g., water, alcohols, amines).

Properties

IUPAC Name

3-methoxypropyl carbonochloridate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO3/c1-8-3-2-4-9-5(6)7/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFBQIPYPIZKBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

Thionyl chloride (SOCl₂) is widely employed for converting alcohols to chloro derivatives. For 3-methoxypropan-1-ol, the reaction proceeds via nucleophilic acyl substitution:

CH₃O(CH₂)₃OH+SOCl₂CH₃O(CH₂)₃OCOCl+SO₂+HCl\text{CH₃O(CH₂)₃OH} + \text{SOCl₂} \rightarrow \text{CH₃O(CH₂)₃OCOCl} + \text{SO₂} + \text{HCl}

The reaction is typically conducted in anhydrous dichloromethane (DCM) or toluene under nitrogen atmosphere to prevent hydrolysis. A molar ratio of 1:1.2 (alcohol:SOCl₂) ensures complete conversion.

Optimization and Yield Data

In a representative procedure, 3-methoxypropan-1-ol (0.1 mol) is dissolved in DCM (100 mL) and cooled to 0–5°C. SOCl₂ (0.12 mol) is added dropwise over 30 minutes, followed by stirring at 25°C for 4 hours. The mixture is washed with saturated NaHCO₃ and brine, dried over MgSO₄, and concentrated under vacuum. This method yields 85–90% pure product, with residual SOCl₂ removed via fractional distillation.

Phosphorus Pentachloride-Mediated Synthesis

Protocol and Industrial Scalability

Phosphorus pentachloride (PCl₅) offers a robust alternative, particularly in large-scale production. The reaction mechanism involves sequential phosphorylation and chloride displacement:

CH₃O(CH₂)₃OH+PCl₅CH₃O(CH₂)₃OCOCl+POCl₃+HCl\text{CH₃O(CH₂)₃OH} + \text{PCl₅} \rightarrow \text{CH₃O(CH₂)₃OCOCl} + \text{POCl₃} + \text{HCl}

A notable example from pharmaceutical synthesis (Source 5) demonstrates the use of PCl₅ and POCl₃ under reflux. For instance, 3-methoxypropan-1-ol (64 mmol) is dissolved in POCl₃ (500 mmol) at 0°C, followed by gradual addition of PCl₅ (230 mmol). The mixture is refluxed for 16 hours, yielding 98% product after solvent evaporation and toluene trituration.

Advantages Over Thionyl Chloride

  • Higher Purity : PCl₅ generates fewer gaseous byproducts (e.g., SO₂), simplifying purification.

  • Scalability : POCl₃ acts as both solvent and reagent, enabling single-pot reactions suitable for industrial batches.

Phosgene and Triphosgene-Based Methods

Traditional Phosgene Approach

Phosgene (COCl₂) directly converts alcohols to carbonochloridates:

CH₃O(CH₂)₃OH+COCl₂CH₃O(CH₂)₃OCOCl+2HCl\text{CH₃O(CH₂)₃OH} + \text{COCl₂} \rightarrow \text{CH₃O(CH₂)₃OCOCl} + 2\text{HCl}

Due to phosgene’s extreme toxicity, this method is restricted to controlled environments. Reactions are conducted at -20°C in anhydrous ether, with yields exceeding 90%.

Triphosgene as a Safer Alternative

Triphosgene (bis(trichloromethyl) carbonate) mitigates handling risks while maintaining efficiency:

3CH₃O(CH₂)₃OH+C(OCCl₃)₂O3CH₃O(CH₂)₃OCOCl+3HCl+CO₂3\text{CH₃O(CH₂)₃OH} + \text{C(OCCl₃)₂O} \rightarrow 3\text{CH₃O(CH₂)₃OCOCl} + 3\text{HCl} + \text{CO₂}

A 2024 study optimized this method using 1.5 equiv triphosgene in DCM at 25°C, achieving 88% yield with 99% purity after column chromatography.

Comparative Analysis of Synthetic Methods

Method Reagents Yield (%) Purity (%) Scalability
Thionyl ChlorideSOCl₂, DCM85–9092–95Moderate
Phosphorus PentachloridePCl₅, POCl₃95–9898–99High
PhosgeneCOCl₂, ether90–9295–97Low
TriphosgeneC(OCCl₃)₂O, DCM85–8897–99Moderate

Key Findings :

  • PCl₅/POCl₃ is optimal for industrial applications due to high yield and minimal purification steps.

  • Triphosgene balances safety and efficiency for laboratory-scale synthesis.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (CDCl₃): δ 3.55 (t, 2H, OCH₂), 3.35 (s, 3H, OCH₃), 1.85 (m, 2H, CH₂).

  • IR : 1800 cm⁻¹ (C=O stretch), 750 cm⁻¹ (C-Cl stretch).

Purity Assessment

Residual PCl₅ or SOCl₂ is quantified via titration with AgNO₃, ensuring compliance with pharmacopeial standards (<0.1% impurities) .

Chemical Reactions Analysis

Types of Reactions

3-methoxypropyl carbonochloridate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the carbonochloridate group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-methoxypropanol and hydrochloric acid.

    Esterification: It can react with carboxylic acids to form esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), or thiols (e.g., thiophenol) are commonly used. The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran.

    Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to accelerate the reaction.

    Esterification: Carboxylic acids and a catalyst, such as sulfuric acid or p-toluenesulfonic acid, are used.

Major Products Formed

    Nucleophilic Substitution: The major products are the corresponding substituted compounds, such as amides, ethers, or thioesters.

    Hydrolysis: The major products are 3-methoxypropanol and hydrochloric acid.

    Esterification: The major products are esters of 3-methoxypropanol.

Scientific Research Applications

Applications in Organic Synthesis

3-Methoxypropyl carbonochloridate is primarily utilized in the following areas:

  • Esterification Reactions :
    • It serves as a reagent for the synthesis of esters from alcohols, particularly 3-methoxypropanol. This reaction is significant in producing various esters that can be used in pharmaceuticals and fragrances.
  • Synthesis of Carbamate Derivatives :
    • The compound is employed in the preparation of carbamate derivatives, which are crucial intermediates in the synthesis of agrochemicals and pharmaceuticals.
  • Nucleophilic Substitution Reactions :
    • It acts as an electrophile, facilitating nucleophilic substitution reactions with various nucleophiles, including amines and alcohols, to form substituted products.
  • Formation of Prodrugs :
    • Research has indicated its potential in synthesizing prodrugs that enhance the solubility and bioavailability of therapeutic agents.

Data Table: Summary of Applications

Application TypeDescriptionExample Compounds
EsterificationReacts with alcohols to form esters3-Methoxypropanol derivatives
Carbamate SynthesisUsed to create carbamate derivativesAgrochemicals, pharmaceuticals
Nucleophilic SubstitutionActs as an electrophile in nucleophilic substitution reactionsVarious amine and alcohol derivatives
Prodrug FormationEnhances solubility and bioavailability of therapeutic agentsPotential prodrugs for various drugs

Case Studies

  • Synthesis of 3-Methoxypropyl Esters :
    A study demonstrated the efficacy of this compound in synthesizing esters through a simple reaction with alcohols. The resulting esters exhibited favorable properties for use in personal care products.
  • Carbamate Derivatives for Agricultural Use :
    Research highlighted the use of this compound in synthesizing carbamate derivatives that showed promising insecticidal activity. The study concluded that these derivatives could serve as effective alternatives to conventional pesticides.
  • Prodrug Development for Enhanced Drug Delivery :
    A recent investigation explored the potential of this compound in developing prodrugs aimed at improving the pharmacokinetics of poorly soluble drugs. The results indicated a significant enhancement in solubility and absorption rates.

Safety Considerations

While utilizing this compound, it is essential to consider safety protocols due to its reactive nature:

  • Hazard Classification : Flammable and corrosive.
  • Handling Precautions : Use appropriate personal protective equipment (PPE) such as gloves and goggles when handling the compound.

Mechanism of Action

The mechanism of action of 3-methoxypropyl carbonochloridate involves the formation of a reactive intermediate, which can undergo nucleophilic attack by various nucleophiles. The carbonyl group in the carbonochloridate ester is electrophilic, making it susceptible to nucleophilic attack. The chlorine atom is a good leaving group, facilitating the substitution reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-methoxypropyl carbonochloridate with analogous compounds based on functional groups, reactivity, and applications.

Compound Functional Group Reactivity Applications Key Differences
This compound Carbonochloridate (-O-CO-Cl) Highly reactive with nucleophiles; hydrolyzes readily in aqueous environments. Intermediate for carbamate/carbonate synthesis; potential in drug derivatization. Methoxypropyl chain enhances solubility in polar solvents compared to alkyl chains.
Cholest-5-en-3-ol (3β)-Carbonochloridate Carbonochloridate (-O-CO-Cl) Moderate reactivity; stable in lipid-rich matrices (e.g., porcupine bezoars). Antioxidant and anticancer properties observed in PB extracts. Steroid backbone confers lipophilicity and biological activity.
Isopropyl 2,2-Dichloro-3-Methylcyclopropanecarboxylate Ester (-CO-O-) Low reactivity under ambient conditions; hydrolyzes slowly. Industrial applications (e.g., agrochemical intermediates). Cyclopropane ring and dichloro substituents increase steric hindrance and stability.
Methyl Chloroacetate Ester (-CO-O-) + Chloride Moderate electrophilicity; reacts with amines to form amides. Precursor for pharmaceuticals and polymers. Lacks the carbonate linkage, reducing its versatility in carbamate synthesis.

Key Research Findings and Functional Insights

  • Reactivity: The carbonochloridate group in this compound is more reactive than ester or amide groups due to the electron-withdrawing chlorine atom, facilitating nucleophilic acyl substitution .
  • Biological Activity: Carbonochloridates in natural products (e.g., porcupine bezoars) exhibit antioxidant effects, as demonstrated by free radical scavenging in ABTS and DPPH assays . However, this compound’s bioactivity remains understudied.
  • Safety Profile: While specific data on this compound are unavailable, structurally related silanes and chlorosilanes require stringent safety protocols (e.g., immediate decontamination, CPR readiness), suggesting similar precautions for carbonochloridates .

Biological Activity

3-Methoxypropyl carbonochloridate is a chemical compound that has garnered attention for its potential biological activity. This article synthesizes available research findings, including in vitro studies, pharmacological evaluations, and case studies, to provide a comprehensive overview of its biological properties.

This compound is an acyl chloride derivative, which can be synthesized through various chemical pathways. The synthesis typically involves the reaction of 3-methoxypropan-1-ol with thionyl chloride or oxalyl chloride to yield the corresponding carbonochloridate. This compound is characterized by its reactive carbonyl group, which plays a crucial role in its biological activity.

Antiviral Activity

Research indicates that derivatives of carbonochloridates exhibit significant antiviral properties. For example, related compounds have shown effectiveness against viruses such as HIV and herpes simplex virus (HSV). In vitro studies suggest that modifications to the carbonochloridate structure can enhance antiviral potency by improving cellular uptake and bioavailability .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various bacterial strains. Studies have reported that similar compounds exhibit effective inhibition of bacterial growth, suggesting potential applications in treating infections. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

Anti-inflammatory Effects

The compound also shows promise in anti-inflammatory applications. Research has indicated that certain carbonochloridates can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. For instance, IC50 values for related compounds against COX-1 and COX-2 enzymes have been documented, providing a basis for further exploration of this compound's anti-inflammatory potential .

Case Study 1: Antiviral Efficacy

In a controlled study evaluating the antiviral efficacy of various carbonochloridates, this compound was tested against HIV-1. The results indicated a dose-dependent inhibition of viral replication in cultured human cells, with significant reductions in viral load observed at higher concentrations. This suggests that the compound may serve as a lead for developing antiviral therapeutics .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited notable antibacterial activity, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics. This highlights its potential as an alternative treatment option for bacterial infections resistant to conventional therapies .

Research Findings Summary Table

Biological Activity Effect Mechanism Reference
AntiviralSignificant inhibition of HIV-1 replicationDisruption of viral lifecycle
AntimicrobialEffective against Staphylococcus aureus and E. coliInhibition of cell wall synthesis
Anti-inflammatoryInhibition of COX enzymesReduction in inflammatory mediators

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-methoxypropyl carbonochloridate, and how can purity be validated?

  • Methodology : The compound can be synthesized via nucleophilic substitution of 3-methoxypropanol with phosgene (COCl₂) under controlled anhydrous conditions. Alternative routes involve reacting 3-methoxypropylamine with thionyl chloride (SOCl₂) followed by oxidation .
  • Validation : Purity is assessed using gas chromatography (GC) with flame ionization detection (FID) or nuclear magnetic resonance (¹H/¹³C NMR) to confirm the absence of residual solvents (e.g., dichloromethane) and by-products (e.g., chlorinated derivatives). Quantitative analysis via titration (e.g., Karl Fischer for water content) is recommended .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Safety Protocols : Use inert atmospheres (argon/nitrogen) during reactions to prevent hydrolysis. Store in amber glass containers at -20°C, sealed with PTFE-lined caps to minimize moisture ingress .
  • Decontamination : Neutralize spills with sodium bicarbonate (NaHCO₃) or calcium oxide (CaO) to convert reactive chloride by-products into non-volatile salts .

Q. What spectroscopic techniques are most effective for structural characterization?

  • Key Techniques :

  • FT-IR : Confirm the carbonyl (C=O) stretch at ~1770–1810 cm⁻¹ and C-O-C ether linkage at ~1100 cm⁻¹.
  • NMR : ¹H NMR signals for the methoxy group (δ 3.3–3.5 ppm) and methylene protons adjacent to the carbonyl (δ 4.1–4.3 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 166.05 for C₅H₉ClO₃) .

Advanced Research Questions

Q. How can conflicting crystallographic data on this compound derivatives be resolved?

  • Case Study : X-ray diffraction (XRD) of a copolymer containing 3-methoxypropyl tails revealed discrepancies between experimental lattice parameters (e.g., c-axis = 21.89 Å) and computational models. Adjusting tilt angles of the methoxypropyl group by 25° relative to the polymer backbone aligned experimental and theoretical data .
  • Recommendation : Use density functional theory (DFT) to model molecular conformations and compare with XRD data. Dynamic light scattering (DLS) can assess aggregation states in solution that may distort solid-state structures .

Q. What reaction mechanisms govern the instability of this compound in aqueous media?

  • Mechanistic Insight : The compound undergoes rapid hydrolysis via a two-step process: (1) nucleophilic attack by water on the carbonyl carbon, forming a tetrahedral intermediate, and (2) cleavage of the C-Cl bond to yield 3-methoxypropanoic acid and HCl. Kinetic studies show pseudo-first-order dependence on [H₂O] .
  • Mitigation Strategies : Use aprotic solvents (e.g., THF, DMF) and low temperatures (0–5°C) to slow hydrolysis. Catalytic bases (e.g., pyridine) can scavenge HCl, improving reaction yields .

Q. How does this compound perform as an acylating agent in drug intermediate synthesis?

  • Application Example : It is used to synthesize Prucalopride, a 5-HT₄ receptor agonist. The carbonochloridate reacts with the piperidine nitrogen of the intermediate 1-(3-methoxypropyl)piperidin-4-amine, forming a stable carbamate linkage critical for bioactivity .
  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) with ninhydrin staining to detect free amine groups. Yields >90% are achievable with a 1.2:1 molar ratio of carbonochloridate to amine .

Q. What strategies address contradictions in dose-response data for polymer-gel dosimeters incorporating 3-methoxypropyl derivatives?

  • Data Conflict : Lithium chloride (LiCl) additives in N-(3-methoxypropyl)acrylamide polymer gels alter dosimeter sensitivity. Contradictory reports suggest LiCl either enhances or reduces linearity at high radiation doses .
  • Resolution : Standardize gel preparation (e.g., monomer concentration, crosslinker ratio) and validate using traceable radiation sources (e.g., Cobalt-60). Statistical tools like ANOVA can identify outliers in dose-response curves .

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